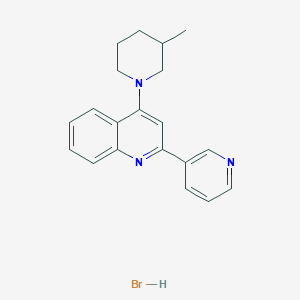
4-(3-Methylpiperidin-1-yl)-2-(pyridin-3-yl)quinoline hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Methylpiperidin-1-yl)-2-(pyridin-3-yl)quinoline hydrobromide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoline core substituted with a pyridin-3-yl group and a 3-methylpiperidin-1-yl group, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methylpiperidin-1-yl)-2-(pyridin-3-yl)quinoline hydrobromide typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the pyridin-3-yl group through a nucleophilic substitution reaction. The final step involves the addition of the 3-methylpiperidin-1-yl group via a reductive amination reaction. The reaction conditions often require the use of catalysts, such as palladium on carbon, and solvents like dichloromethane or ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations. This method enhances the scalability of the synthesis process, making it feasible for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-Methylpiperidin-1-yl)-2-(pyridin-3-yl)quinoline hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups to the quinoline or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.
Applications De Recherche Scientifique
4-(3-Methylpiperidin-1-yl)-2-(pyridin-3-yl)quinoline hydrobromide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and receptor binding.
Industry: The compound is used in the development of advanced materials and chemical sensors.
Mécanisme D'action
The mechanism of action of 4-(3-Methylpiperidin-1-yl)-2-(pyridin-3-yl)quinoline hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(3-Methylpiperidin-1-yl)-2-(pyridin-2-yl)quinoline hydrobromide
- 4-(3-Methylpiperidin-1-yl)-2-(pyridin-4-yl)quinoline hydrobromide
- 4-(3-Methylpiperidin-1-yl)-2-(pyridin-3-yl)isoquinoline hydrobromide
Uniqueness
Compared to similar compounds, 4-(3-Methylpiperidin-1-yl)-2-(pyridin-3-yl)quinoline hydrobromide stands out due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This unique structure allows for distinct interactions with molecular targets, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C20H22BrN3 |
|---|---|
Poids moléculaire |
384.3 g/mol |
Nom IUPAC |
4-(3-methylpiperidin-1-yl)-2-pyridin-3-ylquinoline;hydrobromide |
InChI |
InChI=1S/C20H21N3.BrH/c1-15-6-5-11-23(14-15)20-12-19(16-7-4-10-21-13-16)22-18-9-3-2-8-17(18)20;/h2-4,7-10,12-13,15H,5-6,11,14H2,1H3;1H |
Clé InChI |
MIMMWJSAOCKCAU-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCN(C1)C2=CC(=NC3=CC=CC=C32)C4=CN=CC=C4.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















